
2-Ethyl-3-methylthiophene
Übersicht
Beschreibung
2-Ethyl-3-methylthiophene is an organic compound with the molecular formula C7H10S
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 2-Ethyl-3-Methylthiophen kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Kondensation von Thioglykolsäurederivaten mit α,β-Acetylenestern unter basischen Bedingungen, was zur Bildung von 3-Hydroxy-2-Thiophencarbonsäurederivaten führt . Ein weiteres Verfahren ist die Paal-Knorr-Synthese, bei der 1,4-Dicarbonylverbindungen mit Phosphorpentasulfid (P4S10) als Sulfurierungsmittel kondensiert werden .
Industrielle Produktionsverfahren: Die industrielle Produktion von Thiophenderivaten, einschließlich 2-Ethyl-3-Methylthiophen, beinhaltet häufig den Einsatz katalytischer Prozesse. So wurde beispielsweise berichtet, dass die direkte C-H-Arylierung von Thiophenen an der C2-Position unter Verwendung eines Bis(alkoxo)palladiumkomplexes als Katalysator effizient ist . Darüber hinaus ermöglichen die metallfreie Dehydratisierung und Schwefelcyclisierung von Alkinolen mit elementarem Schwefel oder EtOCS2K die Herstellung einer Vielzahl von substituierten Thiophenen in guten Ausbeuten .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Ethyl-3-Methylthiophen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Elektrophile Substitutionsreaktionen sind üblich, bei denen das Schwefelatom im Thiophenring durch verschiedene Elektrophile substituiert werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid.
Substitution: Elektrophile wie Halogene, Nitrogruppen.
Wichtigste gebildete Produkte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Halogenierte oder nitrosubstituierte Thiophene.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-Methylthiophen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Thiophenderivate haben sich als potenzielle antimikrobielle und antikanzerogene Wirkstoffe erwiesen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Ethyl-3-Methylthiophen und seinen Derivaten beinhaltet oft die Interaktion mit spezifischen molekularen Zielen und Signalwegen. So können beispielsweise Thiophen-basierte Verbindungen als spannungsgesteuerte Natriumkanalblocker wirken, was der Mechanismus hinter ihrer Verwendung als Lokalanästhetika ist . Darüber hinaus wird ihre antimikrobielle Aktivität auf die Störung mikrobieller Zellmembranen und die Hemmung essentieller Enzyme zurückgeführt .
Ähnliche Verbindungen:
Thiophen: Die Stammverbindung mit einem einfachen fünfgliedrigen Ring, der ein Schwefelatom enthält.
2-Methylthiophen: Ähnliche Struktur, aber mit einer Methylgruppe an der 2-Position.
3-Methylthiophen: Ähnliche Struktur, aber mit einer Methylgruppe an der 3-Position.
Einzigartigkeit: 2-Ethyl-3-Methylthiophen ist durch das Vorhandensein sowohl einer Ethyl- als auch einer Methylgruppe am Thiophenring einzigartig, was seine chemische Reaktivität und physikalischen Eigenschaften beeinflussen kann. Dieses doppelte Substitutionsschema kann zu unterschiedlichen elektronischen und sterischen Effekten führen, was es zu einer wertvollen Verbindung für bestimmte Anwendungen in der Materialwissenschaft und der pharmazeutischen Chemie macht .
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methylthiophene and its derivatives often involves interaction with specific molecular targets and pathways. For instance, thiophene-based compounds can act as voltage-gated sodium channel blockers, which is the mechanism behind their use as local anesthetics . Additionally, their antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.
2-Methylthiophene: Similar structure but with a methyl group at the 2-position.
3-Methylthiophene: Similar structure but with a methyl group at the 3-position.
Uniqueness: 2-Ethyl-3-methylthiophene is unique due to the presence of both an ethyl and a methyl group on the thiophene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct electronic and steric effects, making it a valuable compound for specific applications in material science and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-ethyl-3-methylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-3-7-6(2)4-5-8-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCPYCHXFEKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CS1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185680 | |
| Record name | 2-Ethyl-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31805-48-8 | |
| Record name | 2-Ethyl-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31805-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


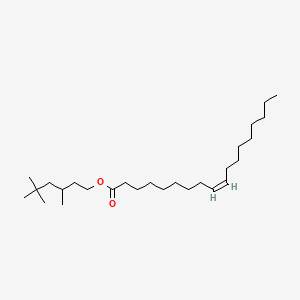
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)


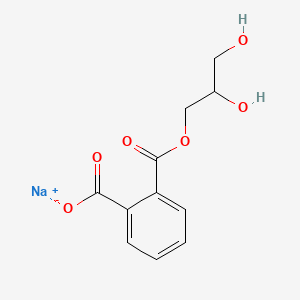
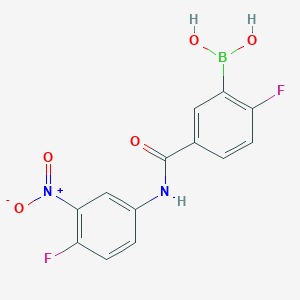
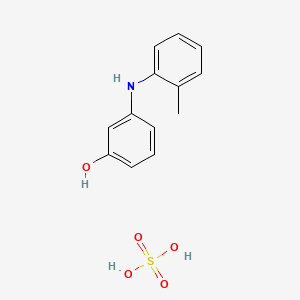
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
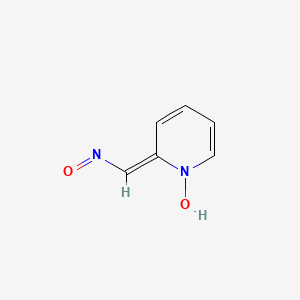
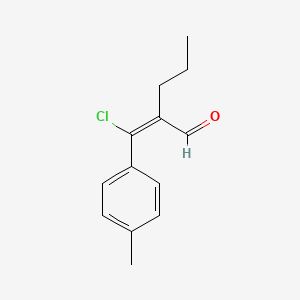
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

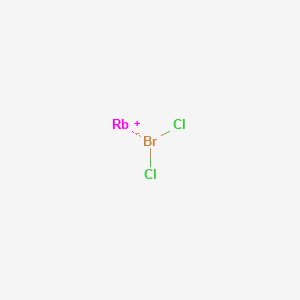
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
